Trans vs. Cis Stereochemistry: Melting Point and Conformational Integrity
The trans isomer (CAS 1263046-44-1) exhibits a melting point of 258–265 °C (dec.), whereas the cis isomer (CAS 1263045-22-2) melts at 215–217 °C, a difference of 43–48 °C that indicates fundamentally different crystal lattice energies and, by extension, distinct conformational preferences in solution . In peptidomimetic design, trans-(4-guanidino)cyclohexylmethylamide (GCMA), which derives from the trans scaffold, was identified as the most suitable P1 arginine mimetic among multiple analogues evaluated against West Nile virus NS2B-NS3 protease, yielding inhibitors with Kᵢ values <0.2 μM [1].
| Evidence Dimension | Melting point (solid-state thermal stability and conformational homogeneity) |
|---|---|
| Target Compound Data | 258–265 °C (dec.) |
| Comparator Or Baseline | 4-cis-[(Boc)₂-guanidino]cyclohexane carboxylic acid (CAS 1263045-22-2): 215–217 °C |
| Quantified Difference | Δ 43–48 °C higher for trans isomer |
| Conditions | Differential scanning calorimetry / melting point apparatus; crystalline powder as supplied |
Why This Matters
A higher melting point correlates with greater crystal lattice stability, which often translates to reduced hygroscopicity and improved long-term storage stability, while the trans geometry is the validated scaffold for arginine-mimetic protease inhibitor design.
- [1] M. Zouhir Hammamy et al., ChemMedChem, vol. 8, no. 2, pp. 231–241, Feb. 2013. doi: 10.1002/cmdc.201200497. View Source
